Bobcat339

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

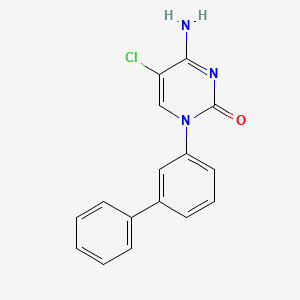

Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .

Synthesis Analysis

This compound is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .

Molecular Structure Analysis

The molecular formula of this compound is C16H12ClN3O . The molecular weight is 297.74 .

Chemical Reactions Analysis

This compound is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .

Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .

Aplicaciones Científicas De Investigación

Inhibition of TET Enzymes : Bobcat339 is identified as a promising cytosine-based lead compound with mid-micromolar inhibitor activity against TET1 and TET2 enzymes, but it does not inhibit the DNA methyltransferase DNMT3a. This property makes it a valuable tool for research in epigenetics, potentially leading to new therapeutic approaches targeting DNA methylation and gene transcription (Chua et al., 2019).

Reevaluation of Inhibitory Activity : A subsequent study found that this compound's reported inhibitory activity against TET enzymes might be enhanced by contaminating copper(II) in commercial preparations. This study suggests that this compound alone may not be capable of inhibiting TET enzymes at the reported concentrations, indicating the need for further research to fully understand its mechanism of action (Weirath et al., 2022).

Potential Role in Pain Management : this compound has been explored in a study related to chronic inflammatory pain. It was found that intrathecal administration of this compound improved mechanical and thermal pain thresholds in rats treated with complete Freund's adjuvant (CFA), indicating a potential role in pain management research (Liu et al., 2022).

Mecanismo De Acción

Target of Action

Bobcat339 is a synthetic small molecule that primarily targets the Ten-Eleven Translocation (TET) enzyme family, which includes TET1, TET2, and TET3 . These enzymes play a crucial role in active DNA demethylation in the eukaryotic genome . They catalyze the oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This process typically leads to gene activation and epigenetic remodeling .

Mode of Action

This compound is a cytosine-based inhibitor that is predicted to bind to the catalytic pockets of TET proteins . It has been reported to have mid-μM inhibitory activity against TET1 and TET2 . It has been observed that the inhibitory activity of this compound is directly correlated with cu(ii) content .

Biochemical Pathways

The TET enzymes, targeted by this compound, are involved in the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), a key step in removing DNA methylation marks . This process affects the epigenetic regulation of genes. By inhibiting TET enzymes, this compound can potentially alter the levels of 5mC and 5hmC in the DNA, thereby affecting gene expression and cellular functions .

Pharmacokinetics

It is known that this compound is prepared in dimethyl sulfoxide (dmso) at 100 mm and is incubated with cells at 50 μm for 48 hours prior to collection and extraction of genomic dna .

Result of Action

This compound has been observed to block oocyte maturation and trigger early apoptosis in porcine models . It disrupts spindle architecture and chromosome alignment, probably due to a significant loss of 5hmC and a concurrent increase in 5mC . Furthermore, early parthenogenetic embryos treated with this compound exhibited abnormal 5mC and 5hmC levels, resulting in compromised cleavage and blastocyst rate .

Action Environment

It is worth noting that the inhibitory activity of this compound has been found to be directly correlated with cu(ii) content . This suggests that the presence of certain environmental contaminants, such as copper ions, could potentially enhance the activity of this compound.

Safety and Hazards

Direcciones Futuras

Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .

Análisis Bioquímico

Biochemical Properties

Bobcat339 interacts with TET enzymes, which are non-heme Fe (II) and α-ketoglutarate dependent enzymes that catalyze oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This typically leads to gene activation and epigenetic remodeling .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, in HT22 hippocampal neurons, copper-containing this compound reduces DNA 5-hydroxymethylcytosine (5-hmC) levels . Copper-free preparations of this compound do not reduce DNA 5-hmC levels in Hep3B cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TET enzymes. The inhibitory activity of this compound against TET1 and TET2 was found to be directly correlated with Cu(II) content . Therefore, it appears that this compound alone is not capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .

Dosage Effects in Animal Models

In a study using pig oocytes and embryos, this compound treatment blocked porcine oocyte maturation and triggered early apoptosis . Furthermore, in the this compound-treated oocytes, spindle architecture and chromosome alignment were disrupted, probably due to huge loss of 5hmC and concurrent increase in 5mC .

Propiedades

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGOOYCNTEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

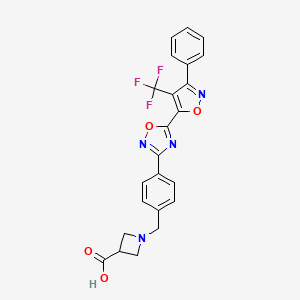

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

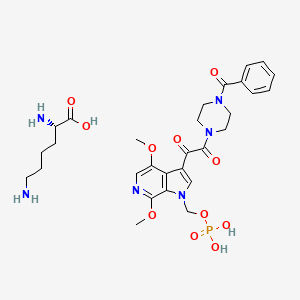

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

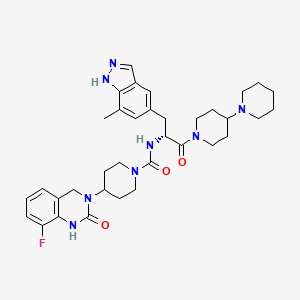

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)